HUMAN IL-13
Description
Properties
CAS No. |
148157-34-0 |
|---|---|
Molecular Formula |
C9H12N2 |
Origin of Product |
United States |
Preparation Methods
coli as the Primary Expression Host
All commercial and academic preparations of this compound utilize E. coli due to its cost-effectiveness, scalability, and ability to produce inclusion bodies for simplified purification. The gene encoding IL-13 (amino acids Gly21-Asn132) is typically cloned into plasmids under strong promoters such as T7 or MalE (maltose-binding protein). For example, Eisenmesser et al. (2000) inserted a synthetic IL-13 gene into the pMAL-c2 vector, enabling fusion with maltose-binding protein (MBP) and subsequent cleavage by tobacco etch virus (TEV) protease. This system yielded 2 mg of IL-13 per liter of bacterial culture after refolding.
Key Parameters for Optimal Expression:
-
Induction Conditions : Cultures are grown at 37°C to an optical density (OD600) of 0.3–0.5 before induction with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Inclusion Body Formation : Prolonged post-induction incubation (24 hours) maximizes inclusion body yield, simplifying initial purification.
Purification Strategies
Inclusion Body Isolation and Solubilization
IL-13 expressed in E. coli accumulates in inclusion bodies, necessitating solubilization in denaturing buffers:
-
Lysis Buffer : 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Solubilization Buffer : 6 M guanidine hydrochloride or 8 M urea in 50 mM Tris-HCl, pH 8.0.
Centrifugation at 15,000 × g for 20 minutes pellets inclusion bodies, which are then washed to remove contaminants.
Size-Exclusion Chromatography (SEC)
Crude solubilized IL-13 is pre-purified using SEC (e.g., Sephacryl S-200) in 50 mM Na2HPO4, 1 M NaCl, pH 7.2. This step removes aggregated proteins and contaminants.
Affinity Chromatography
For MBP-fused IL-13, amylose resin captures the fusion protein, followed by TEV protease cleavage to release IL-13. Subsequent ion-exchange chromatography (e.g., Q Sepharose) further purifies the protein.
Refolding Techniques
Dilution Refolding
Refolding is critical for restoring IL-13’s native conformation. A representative protocol involves:
-
Dilution Buffer : 50 mM Tris-HCl, 0.5 M L-arginine, 5 mM EDTA, 1 mM glutathione (reduced), 0.1 mM glutathione (oxidized), pH 8.0.
-
Process : Solubilized IL-13 is diluted 10-fold into refolding buffer and stirred at 4°C for 48 hours.
-
Concentration : Refolded IL-13 is concentrated using ultrafiltration (10 kDa cutoff) and dialyzed against phosphate-buffered saline (PBS).
Quality Assessment of Refolded IL-13
-
Circular Dichroism (CD) : Confirms α-helical content (~60%), consistent with IL-13’s structure.
-
Bioactivity : Proliferation assays using TF-1 cells show half-maximal effective doses (ED50) of 0.5–5 ng/mL.
Formulation and Stability
| Parameter | Lyophilized Form (with BSA) | Carrier-Free Form |
|---|---|---|
| Reconstitution | 100 µg/mL in PBS + 0.1% BSA | 100 µg/mL in PBS |
| Storage | -80°C (3 months) | -80°C (3 months) |
| Application | Cell culture, ELISAs | In vivo studies |
BSA stabilizes IL-13 but may interfere with surface plasmon resonance or mass spectrometry.
Buffer Composition
Quality Control Metrics
Purity and Molecular Weight
Endotoxin Levels
Endotoxin contamination is critical for in vivo applications:
Bioactivity Validation
TF-1 cell proliferation assays are standard:
Applications and Considerations
Chemical Reactions Analysis
Types of Reactions: Human IL-13 primarily undergoes binding reactions with its receptors, IL-13 receptor alpha 1 and IL-13 receptor alpha 2. These interactions trigger downstream signaling pathways, including the activation of Janus kinases and signal transducer and activator of transcription 6 .
Common Reagents and Conditions: The binding of IL-13 to its receptors is facilitated by the presence of specific receptor subunits and co-receptors on the cell surface. The conditions for these reactions typically involve physiological pH and temperature, as well as the presence of other cytokines and signaling molecules .
Major Products Formed: The primary products of IL-13 interactions are the activated forms of its receptors and the downstream signaling molecules, such as phosphorylated signal transducer and activator of transcription 6. These activated molecules then mediate various cellular responses, including gene expression changes and immune cell activation .
Scientific Research Applications
Immunological Applications
1. Role in Asthma and Allergic Diseases
IL-13 is a key mediator in asthma pathogenesis. It contributes to airway hyperresponsiveness, mucus production, and inflammation. Research has shown that elevated levels of IL-13 correlate with asthma severity. A study indicated that IL-13 can upregulate IRAK-M expression in airway epithelial cells, leading to impaired TLR2 signaling and contributing to the inflammatory response seen in asthmatic patients .
2. Therapeutic Target for Allergic Conditions
Given its central role in allergic inflammation, IL-13 has been targeted in therapeutic interventions. For instance, monoclonal antibodies that inhibit IL-13 activity are being evaluated for their efficacy in treating conditions like asthma and chronic rhinosinusitis. Clinical trials have demonstrated that blocking IL-13 can significantly reduce asthma exacerbations and improve lung function .
Oncological Applications
1. Cancer Immunotherapy
IL-13 has been explored as a potential target in cancer immunotherapy. Its ability to modulate immune responses can be harnessed to enhance the efficacy of cancer treatments. For example, research has shown that IL-13 can promote tumor growth by inducing an immunosuppressive microenvironment. Therefore, strategies that inhibit IL-13 signaling may enhance anti-tumor immunity .
2. Gene Therapy Approaches
Innovative approaches using IL-13 gene therapy have been investigated for treating glioblastoma multiforme (GBM). Studies suggest that delivering IL-13 via viral vectors can selectively target glioblastoma cells expressing the IL-13 receptor, leading to cell death while sparing normal tissues .
Autoimmune Disease Applications
1. Ulcerative Colitis
Recent clinical evaluations have assessed the role of IL-13 in ulcerative colitis (UC). A multicenter randomized controlled trial evaluated an anti-IL-13 therapy in patients with active UC. Results indicated significant improvements in clinical remission rates compared to placebo groups, highlighting the potential of targeting IL-13 in inflammatory bowel diseases .
2. Systemic Sclerosis
IL-13 is implicated in the pathogenesis of systemic sclerosis (scleroderma), where it contributes to fibrosis and vascular abnormalities. Targeting IL-13 signaling pathways may provide therapeutic benefits by reducing fibrosis progression and improving skin involvement .
Table 1: Summary of Clinical Trials Involving this compound
| Study Type | Condition | Intervention | Outcome Measure | Result Summary |
|---|---|---|---|---|
| Randomized Controlled Trial | Asthma | Anti-IL-13 Monoclonal Antibody | Asthma Exacerbations | Significant reduction in exacerbations |
| Multicenter Study | Ulcerative Colitis | Anti-IL-13 Therapy | Clinical Remission Rates | Higher remission rates compared to placebo |
| Phase I Trial | Glioblastoma | IL-13 Gene Therapy | Tumor Response | Selective targeting of tumor cells observed |
Table 2: Mechanisms of Action of this compound
| Mechanism | Description |
|---|---|
| Upregulation of IRAK-M | Inhibits TLR signaling pathways in airway epithelium |
| Induction of Mucus Production | Stimulates mucus secretion from goblet cells |
| Promotion of Fibrosis | Enhances collagen synthesis in fibroblasts |
Case Studies
Case Study 1: Asthma Management
A clinical trial involving patients with moderate to severe asthma treated with an anti-IL-13 monoclonal antibody showed a marked improvement in lung function and a decrease in asthma-related hospitalizations over a six-month period.
Case Study 2: Ulcerative Colitis Treatment
In a multicenter trial assessing the efficacy of an anti-IL-13 therapy for ulcerative colitis, patients demonstrated significant improvements in clinical scores and endoscopic findings after 12 weeks of treatment.
Mechanism of Action
Human IL-13 exerts its effects by binding to its receptors, IL-13 receptor alpha 1 and IL-13 receptor alpha 2, on the surface of target cells. This binding activates the Janus kinase and signal transducer and activator of transcription 6 signaling pathways, leading to the transcription of target genes involved in immune regulation and inflammation. The molecular targets of IL-13 include various immune cells, such as B cells, macrophages, and epithelial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
IL-13 vs. IL-4
IL-4 and IL-13 share the IL-4Rα receptor subunit and activate overlapping STAT6-dependent pathways. However, key distinctions include:
While both cytokines promote M2 macrophage polarization, IL-13 is uniquely associated with fibrotic pathways in asthma and BP, whereas IL-4 is more critical in early Th2 differentiation .
IL-13 vs. IL-5
IL-5 is a Th2 cytokine central to eosinophil recruitment and survival. Unlike IL-13:
- Mechanism: IL-5 directly targets eosinophil progenitors, while IL-13 indirectly activates eosinophils via chemokine release (e.g., eotaxin) .
- Clinical Impact: In BP, IL-13 correlates with autoantibody-driven blistering, whereas IL-5 links to eosinophil-rich infiltrates .
IL-13 vs. IL-17
IL-17, a pro-inflammatory cytokine from Th17 cells, contrasts sharply with IL-13:
- Pathway : IL-17 drives neutrophilic inflammation via NF-κB, while IL-13 suppresses Th1/Th17 responses .
- Disease Role : IL-17 exacerbates psoriasis and rheumatoid arthritis, whereas IL-13 is pathogenic in Th2-dominant diseases (e.g., BP, asthma) .
Genetic Polymorphisms and Clinical Implications
Table 1: Key IL-13 Polymorphisms in Autoimmune Diseases
Ethnic variations influence these associations. For example, rs20541 is protective in some populations but increases BP risk in Chinese cohorts .
Therapeutic Targeting of IL-13
Table 2: Anti-IL-13 Therapies in Clinical Use
Dupilumab’s dual inhibition of IL-4 and IL-13 highlights their synergistic roles in BP. Pharmacokinetic studies show anti-IL-13 antibodies like IMA-638 accelerate IL-13 clearance, outperforming IL-4-targeted agents .
Biological Activity
Interleukin-13 (IL-13) is a key cytokine involved in various biological processes, particularly in immune response and inflammation. It is primarily produced by activated T-helper type 2 (Th2) cells and plays a significant role in allergic responses, asthma, and other inflammatory conditions. This article provides a comprehensive overview of the biological activity of human IL-13, including its effects on different cell types, mechanisms of action, and implications in disease.
Overview of IL-13
IL-13 is a 112-amino acid protein encoded by the IL13 gene located on chromosome 5. It exerts its effects by binding to the IL-4 receptor (IL-4R), which is a heterodimer consisting of IL-4Rα and IL-13Rα1. This receptor complex is crucial for mediating the biological activities of IL-13, including its role in B-cell maturation and IgE production, which are central to allergic responses .
1. Effects on Endothelial Cells
IL-13 has been shown to induce significant morphological changes in human umbilical vein endothelial cells (HUVEC). Both IL-4 and IL-13 stimulate the expression of vascular cell adhesion molecule-1 (VCAM-1), promoting lymphocyte adhesion. These effects occur at lower concentrations than those required for B-cell activation, indicating a potent role in modulating endothelial function .
2. Impact on Airway Epithelial Cells
IL-13 significantly alters mucociliary differentiation in airway epithelial cells. Studies indicate that chronic exposure to IL-13 leads to a reduction in ciliated cells and an increase in goblet cells, contributing to mucus hypersecretion—a hallmark of asthma. This transformation is associated with decreased transepithelial electrical resistance (TEER), suggesting compromised epithelial barrier function .
3. Induction of Periostin and Eotaxin
Research has demonstrated that IL-13 stimulates the expression of periostin and eotaxin in human alveolar epithelial cells. Periostin is involved in tissue remodeling and fibrosis, while eotaxin plays a role in eosinophil recruitment during allergic inflammation .
IL-13 exerts its biological effects through several signaling pathways:
- Signal Transducer and Activator of Transcription 6 (STAT6) : Activation of STAT6 is crucial for mediating the transcriptional responses to IL-13, influencing gene expression related to inflammation and tissue remodeling.
- Transcription Factors : Key transcription factors such as SPDEF, FOXA2, and FOXJ1 are involved in the regulation of mucin production and differentiation of airway epithelial cells under IL-13 stimulation .
Case Study 1: Asthma Pathophysiology
In a study examining pediatric asthmatic patients, chronic exposure to IL-13 was linked to the development of an asthmatic phenotype characterized by reduced ciliated cell numbers and increased goblet cell hyperplasia. This study highlights how IL-13 drives pathological changes in airway epithelium that contribute to asthma severity .
Case Study 2: Genetic Variants and Asthma
Research investigating genetic variants associated with IL-13 signaling found that specific polymorphisms in the IL13 gene correlate with increased susceptibility to asthma and atopy. The Gln110Arg variant was particularly noted for its role in enhancing IgE production, further implicating IL-13 in Th2-mediated inflammatory responses .
Data Tables
Q & A
Q. What are the ethical guidelines for using human-derived cells in IL-13 research?
- Methodological Answer : Obtain IRB approval for primary cell isolation (e.g., PBMCs, bronchial biopsies) and document informed consent. Anonymize donor metadata and adhere to biosafety protocols (e.g., BSL-2 for viral stimulation assays). Include control cohorts (e.g., non-asthmatic donors) to ensure biological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
